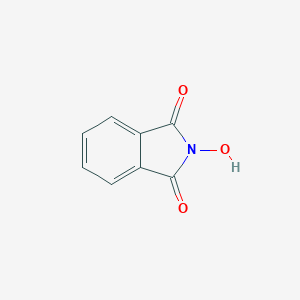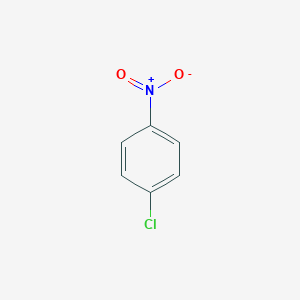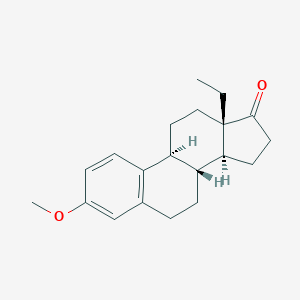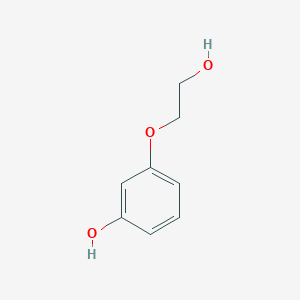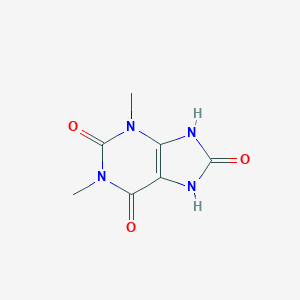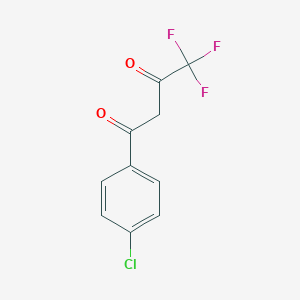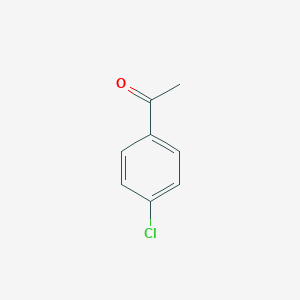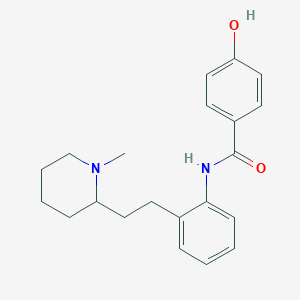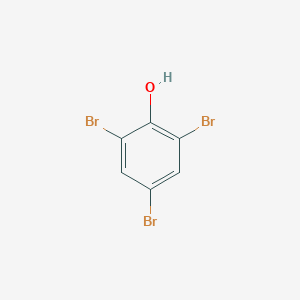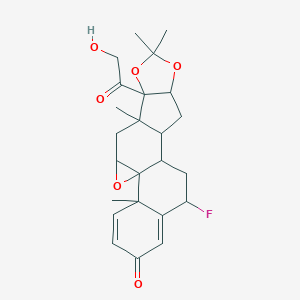
9beta,11beta-Fluocinolone acetonide
Overview
Description
9beta,11beta-Fluocinolone acetonide is a synthetic corticosteroid widely used in dermatology to treat various skin conditions. It is known for its potent anti-inflammatory and immunosuppressive properties, making it effective in reducing inflammation and itching associated with skin disorders. This compound is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, indicating low solubility and high permeability .
Mechanism of Action
Target of Action
9beta,11beta-Fluocinolone acetonide, also known as UNII-E2H69G2KP3, is a corticosteroid . Corticosteroids are primarily targeted at the glucocorticoid receptor (GR), a type of nuclear receptor that is present inside almost every cell in the body . The GR regulates genes controlling the development, metabolism, and immune response .
Mode of Action
As a corticosteroid, this compound acts by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . This is achieved through the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the inflammatory response pathway . By binding to the glucocorticoid receptor, it interferes with the function of various components of the inflammatory response, thereby reducing inflammation and immune response .
Pharmacokinetics
Pharmacokinetic analyses have shown that the Fluocinolone acetonide implant releases a submicrogram (0.2 µg/day) dose of fluocinolone acetonide, providing steady-state human aqueous concentrations of approximately 1 ng/mL . This 3-year duration of release, with near-zero order kinetic profile, is currently possible only with non-bioerodable technology .
Result of Action
The result of the action of this compound is the reduction of inflammation and immune response . This makes it effective in treating a variety of conditions, including skin conditions, eczematous otitis externa, diabetic macular edema, and non-infectious uveitis of the posterior segment of the eye .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and individual genetic factors can all impact the effectiveness and stability of the drug . .
Biochemical Analysis
Biochemical Properties
9beta,11beta-Fluocinolone acetonide interacts with various enzymes and proteins in the body. As a corticosteroid, it primarily interacts with the glucocorticoid receptor (GR), a type of nuclear receptor that is present inside cells . The interaction between this compound and the GR leads to changes in the transcription of certain genes, which in turn affects the production of proteins involved in inflammatory responses .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce inflammation by inhibiting the production of various inflammatory cytokines and chemokines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the GR. This binding forms a complex that then translocates to the nucleus, where it binds to specific DNA sequences called glucocorticoid response elements . This binding event modulates the transcription of target genes, leading to changes in the production of proteins that mediate inflammation, immune response, and various other physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound is released at a steady rate, providing a constant concentration of the drug over an extended period . This steady-state release profile contributes to its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At lower doses, it effectively reduces inflammation and related symptoms. At high doses, it may cause adverse effects, including suppression of the immune system .
Metabolic Pathways
The metabolic pathways of this compound are not fully understood. Like other corticosteroids, it is likely metabolized in the liver by cytochrome P450 enzymes .
Transport and Distribution
This compound is distributed throughout the body after administration . It is believed to be transported in the blood bound to plasma proteins, and it can accumulate in tissues, particularly in the liver .
Subcellular Localization
This compound, once inside the cell, primarily localizes to the cytoplasm where it binds to the GR . Upon binding, the this compound-GR complex translocates to the nucleus, where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9beta,11beta-Fluocinolone acetonide involves multiple steps, starting from the basic steroid structure. One common method includes the fluorination of the steroid nucleus followed by acetonide formation. The reaction conditions typically involve the use of fluorinating agents and acetonide-forming reagents under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound often employs advanced techniques such as nano-emulsion formulations and nanoparticulate systems. For instance, nano-emulsions containing 0.01% this compound are prepared using oils (e.g., castor oil, olive oil), surfactants (e.g., Tween 20, Tween 80), and co-surfactants (e.g., PEG 400, PEG 200) through ultra-sonication methods . Additionally, Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are prepared using thin film hydration methods to enhance ocular bioavailability .
Chemical Reactions Analysis
Types of Reactions: 9beta,11beta-Fluocinolone acetonide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
9beta,11beta-Fluocinolone acetonide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving corticosteroid synthesis and modification.
Biology: It is used to study the effects of corticosteroids on cellular processes and gene expression.
Medicine: It is extensively used in dermatological formulations to treat inflammatory skin conditions such as eczema and psoriasis.
Industry: It is used in the formulation of topical and ocular drug delivery systems to enhance drug bioavailability and efficacy.
Comparison with Similar Compounds
- Triamcinolone acetonide
- Dexamethasone
- Betamethasone
Comparison: 9beta,11beta-Fluocinolone acetonide is unique due to its high potency and specific structural modifications, such as the presence of fluorine atoms and acetonide groups. These modifications enhance its anti-inflammatory and immunosuppressive properties compared to other corticosteroids . For instance, while triamcinolone acetonide and dexamethasone are also potent corticosteroids, this compound exhibits superior efficacy in certain dermatological applications .
Properties
IUPAC Name |
(1S,3S,5S,6S,10R,12S,13S,15S,21S)-15-fluoro-6-(2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-18-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO6/c1-20(2)29-18-9-13-14-8-16(25)15-7-12(27)5-6-21(15,3)23(14)19(30-23)10-22(13,4)24(18,31-20)17(28)11-26/h5-7,13-14,16,18-19,26H,8-11H2,1-4H3/t13-,14-,16-,18+,19-,21-,22-,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWOITQBHUGMQO-CHWIRLIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C46C(O6)CC3(C2(O1)C(=O)CO)C)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]3[C@]4(O3)[C@H]([C@@H]1C[C@@H]5[C@]2(OC(O5)(C)C)C(=O)CO)C[C@@H](C6=CC(=O)C=C[C@]46C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68352-03-4 | |
| Record name | (6α,9β,11β,16α)-9,11-Epoxy-6-fluoro-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68352-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9beta,11beta-Fluocinolone acetonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068352034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9β,11β-epoxy-6α-fluoro-21-hydroxy-16α,17-(isopropylidene)dioxypregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9.BETA.,11.BETA.-FLUOCINOLONE ACETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2H69G2KP3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


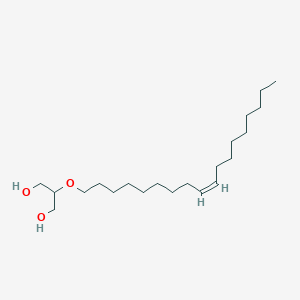
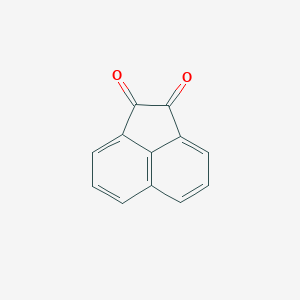
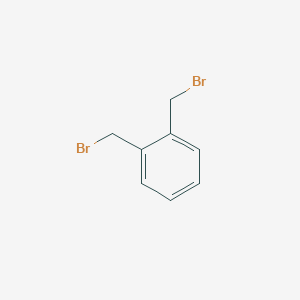
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)
